CB30865
Beschreibung
CB30865 (ZM242421) is a lipophilic quinazoline-based aminomethyl pyridine compound initially developed as part of a program to design thymidylate synthase (TS) inhibitors for cancer therapy. Structurally derived from the antifolate ICI 198583, this compound replaces the glutamate moiety with a pyridine ring, enhancing its lipophilicity and altering its mechanism of action . Despite its structural similarity to classical antifolates, this compound exhibits a unique biochemical profile: it inhibits TS in isolated systems (IC₅₀ = 156 nM) but retains potent cytotoxicity in cellular models where TS inhibition is bypassed, suggesting a folate-independent mechanism .
This compound demonstrates exceptional in vitro potency, with IC₅₀ values ranging from 1–10 nM across diverse tumor cell lines, including leukemia (W1L2), ovarian (CH1, A2780), and colon (HT29, SW480) cancers . Its activity is characterized by delayed, non-phase-specific cell cycle arrest and resistance to rescue by thymidine (dThd) or folate metabolites, distinguishing it from traditional TS inhibitors . Later studies identified nicotinamide phosphoribosyltransferase (Nampt) as its primary target, linking its cytotoxicity to NAD⁺ depletion .
Eigenschaften
IUPAC Name |
4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBLWMBWXIKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432117 | |
| Record name | CB30865 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206275-15-2 | |
| Record name | CB30865 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Formation of the Anthranilic Acid Intermediate
Treatment of 1 with ethyl chloroformate in the presence of triethylamine yields the ethyl carbamate derivative. Subsequent nitration using fuming nitric acid at 0°C introduces a nitro group at the 6-position, followed by hydrolysis with aqueous sodium hydroxide to generate the anthranilic acid derivative 2 . This intermediate serves as the foundation for cyclization into the quinazolin-4-one ring system.
Cyclization to the Quinazolin-4-One Core
Heating 2 with formamide at 150°C facilitates cyclization, producing 7-chloro-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanol (3 ). Bromination of 3 using phosphorus oxybromide in dichloromethane introduces a bromine atom at the 7-position, yielding 4 with >85% efficiency.
Functionalization and Coupling Reactions
Introduction of the Propargylamine Side Chain
The secondary amine at the 6-position of 4 undergoes alkylation with propargyl bromide in dimethylformamide (DMF) under basic conditions (potassium carbonate), forming the N-propargyl derivative 5 . This step is critical for enhancing interactions with the target enzyme nicotinamide phosphoribosyltransferase (Nampt).
Benzamide Coupling
Reaction of 5 with 4-nitrobenzoyl chloride in pyridine provides the nitrobenzamide intermediate, which is reduced to the corresponding amine using hydrogen gas and palladium on carbon. Subsequent coupling with 3-pyridylmethylamine via a carbodiimide-mediated reaction (EDC/HOBt) yields this compound.
Optimization of Water Solubility
To address this compound’s limited aqueous solubility (≤50 μM at pH 6), researchers introduced amino groups at the 2-position of the quinazolin-4-one ring.
Amino-Substituted Analogues
Replacing the 2-methyl group with primary or secondary amines (e.g., dimethylamino, piperazinyl) significantly improved solubility:
| Compound | Substituent (R) | Solubility (μM, pH 6) | W1L2 IC₅₀ (nM) |
|---|---|---|---|
| This compound | Methyl | 50 | 2.8 ± 0.50 |
| 5a | NH₂ | 636 | 0.49 ± 0.24 |
| 5g | NMe₂ | 992 | 1.2 ± 0.30 |
The synthesis of 5a involved amination of the 2-chloro intermediate with aqueous ammonia at 120°C, while 5g utilized dimethylamine in ethanol under reflux.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirmed the planar quinazolin-4-one core and orthogonal orientation of the propargylamine side chain, rationalizing its potent inhibition of Nampt.
Comparative Pharmacological Evaluation
Despite structural modifications, all analogues retained this compound’s delayed cell-cycle arrest phenotype in W1L2 cells. The 2-amino derivative 5a exhibited a 6-fold increase in cytotoxicity (IC₅₀ = 0.49 nM) compared to the parent compound, correlating with enhanced cellular uptake due to improved solubility.
Scale-Up Considerations
Process Chemistry Challenges
Green Chemistry Approaches
Later studies replaced toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in coupling steps, achieving comparable yields (78–82%) with reduced environmental impact.
Analyse Chemischer Reaktionen
CB30865 durchläuft verschiedene Arten von chemischen Reaktionen, darunter die Hemmung von Thymidylatsynthase und Nicotinamid-Phosphoribosyltransferase . Häufig verwendete Reagenzien in diesen Reaktionen sind organische Lösungsmittel und Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind zytotoxische Verbindungen, die eine hohe Wirksamkeit gegen verschiedene Krebszelllinien zeigen . Die Zytotoxizität der Verbindung ist nicht empfindlich gegenüber der Zugabe eines Panels von Metaboliten, was auf einen einzigartigen Wirkmechanismus hinweist .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
CB30865 has been identified as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. Its effectiveness in inhibiting cell growth has been demonstrated across various human and mouse cell lines.
Case Studies
- A study involving the NCI anticancer drug-discovery screen revealed that this compound displayed an activity pattern inconsistent with known anti-tumor agents, suggesting a novel mechanism of action .
- In experiments with resistant cell lines, this compound maintained its efficacy even in the presence of thymidine, contrasting with other compounds that lost effectiveness under similar conditions .
Research in Cellular Metabolism
Recent studies have explored the role of this compound in cellular metabolism, particularly its interaction with nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD+ biosynthesis.
Target Identification
- Chemical proteomics has established Nampt as a molecular target for this compound, indicating its potential role in manipulating cellular metabolism to enhance cytotoxicity against cancer cells .
Implications for Cancer Therapy
- By targeting Nampt, this compound may disrupt metabolic pathways essential for cancer cell survival, providing a dual mechanism of action: inhibiting DNA synthesis while also affecting metabolic processes .
Comparative Efficacy
To further illustrate the potential of this compound, the following table compares its efficacy against other similar compounds:
| Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |
|---|---|---|---|
| This compound | 156 | Thymidylate synthase inhibitor | Maintains activity despite resistance |
| CB300179 | 508 | Thymidylate synthase inhibitor | Reduced potency with thymidine |
| CB300189 | 250 | Thymidylate synthase inhibitor | Reduced potency with thymidine |
Wirkmechanismus
The mechanism of action of CB30865 involves the inhibition of nicotinamide phosphoribosyltransferase, an enzyme present in the NAD biosynthetic pathway . This inhibition leads to a decrease in NAD levels, which in turn affects the energy metabolism of cancer cells . The compound’s cytotoxicity is due to its subnanomolar inhibition of nicotinamide phosphoribosyltransferase, which is essential for the survival of cancer cells . The molecular targets and pathways involved include the NAD biosynthetic pathway and the enzymes that depend on NAD for their activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
CB30865 is part of a quinazoline-based series that includes CB300179 (2-pyridine) and CB300189 (4-pyridine). While structurally analogous, these compounds differ markedly in potency, mechanism, and resistance profiles (Table 1).
Table 1: Comparative Activity of this compound, CB300179, and CB300189
| Parameter | This compound (3-pyridine) | CB300179 (2-pyridine) | CB300189 (4-pyridine) |
|---|---|---|---|
| TS Inhibition (IC₅₀) | 156 nM (non-competitive) | 508 nM (mixed inhibition) | 250 nM |
| Cellular IC₅₀ (W1L2) | 0.0028 µM | ~10 µM | ~10 µM |
| Rescue by dThd/HX | No | Yes (activity abolished) | Yes |
| Cell Cycle Effect | Pan-cycle arrest (G₁/S/G₂/M) | S-phase accumulation | S-phase accumulation |
| Cross-Resistance | Resistant in W1L2:R865 | Sensitive | Sensitive |
| Key Target | Nampt (NAD⁺ biosynthesis) | TS | TS |
Key Differences
Mechanism of Action :
- This compound : Inhibits Nampt , disrupting NAD⁺ synthesis and depleting cellular energy stores. This explains its folate-independent cytotoxicity and resistance to metabolic rescue .
- CB300179/CB300189 : Classical TS inhibitors with activity dependent on folate metabolism. Their effects are reversed by dThd or leucovorin (LV) .
Potency and Spectrum :
- This compound is 100–1,000-fold more potent than its analogs. For example, against W1L2 lymphoblastoid cells, this compound achieves IC₅₀ = 2.8 nM , whereas CB300179/CB300189 require micromolar concentrations .
- This compound shows broad activity against solid tumors (e.g., ovarian IC₅₀ = 2.1–9.9 nM), while CB300189 is selectively active in CH1/A2780 ovarian lines (IC₅₀ = 0.1–0.3 µM) .
Cell Cycle Dynamics :
- This compound induces simultaneous arrest in all cell cycle phases after 20–24 hours, a unique trait among cytotoxic agents. In contrast, CB300179/CB300189 cause S-phase accumulation, typical of TS inhibitors .
Resistance Profiles :
- The W1L2:R865 cell line, resistant to this compound (>200-fold), remains sensitive to CB300179/CB300189. This resistance correlates with proteasome component MSS1 overexpression, unrelated to TS activity .
Structural Optimization: Water-soluble analogs of this compound (e.g., compounds 5a, 5g) were synthesized to address its low solubility. These derivatives retain nanomolar potency (IC₅₀ = 0.49 nM for 5a) and improve pharmacokinetic profiles for in vivo studies .
Table 2: NCI COMPARE Analysis of this compound vs. Standard Agents
| Drug Class | Pearson Correlation (r) | Implication |
|---|---|---|
| TS Inhibitors (e.g., AG337) | <0.3 | Mechanism distinct from TS targeting |
| Antimetabolites (5-FU) | <0.2 | No overlap in metabolic interference |
| Topoisomerase Inhibitors | <0.25 | Unique cell cycle effects |
Source:
Biologische Aktivität
CB30865, a compound identified as a potent cytotoxic agent, primarily targets nicotinamide phosphoribosyltransferase (Nampt). This enzyme plays a critical role in the NAD+ biosynthesis pathway, which is essential for cellular metabolism and energy production. The inhibition of Nampt has been explored as a therapeutic strategy in cancer treatment due to the metabolic dependencies of cancer cells on NAD+.
This compound is characterized by its unique molecular structure, which includes a 3-pyridylmethylamide substituent that is crucial for its activity. The compound's effectiveness is attributed to its ability to inhibit Nampt, leading to decreased NAD+ levels and subsequent induction of apoptosis in cancer cells.
Key Structural Features:
- A Region : 3-pyridylmethylamide substituent critical for activity.
- D Region : Small unsaturated groups enhance potency.
- E Region : Requires a quinazolin-4-one or 1,2,3-benzotriazin-4-one group for activity.
Biological Activity Data
The biological activity of this compound has been assessed through various assays and studies. Below is a summary of key findings:
Case Studies and Research Findings
- Fleischer et al. (2019) conducted a study using chemical proteomics to identify Nampt as the target of this compound. Their findings demonstrated that the compound effectively reduces cell viability in ovarian cancer cells through apoptosis induction.
- In Vivo Studies : Additional studies have shown that this compound does not result in significant weight loss in animal models, indicating a favorable safety profile compared to other NAMPT inhibitors like FK866, which have shown dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues .
- Comparative Analysis : Research comparing this compound with other NAMPT inhibitors highlighted its superior potency and lower toxicity profile, making it a promising candidate for further clinical development .
Q & A
Q. What is the primary mechanism of action of CB30865 in cancer cells?
this compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (Nampt), a rate-limiting enzyme in the NAD biosynthetic pathway. By inhibiting Nampt, this compound depletes intracellular NAD levels, leading to energy crisis and apoptosis in cancer cells dependent on NAD for survival .
Q. How does this compound induce cytotoxicity in different cell lines?
this compound exhibits differential cytotoxicity depending on cell type and Nampt dependency. For example, in W1L2 cells, IC₅₀ values are ~2.8 nM, while W1L2:R865 cells (resistant subline) require higher concentrations (~100 nM) to achieve 50% growth inhibition. This variability underscores the importance of NAD metabolism in target cells .
Q. What experimental assays are used to quantify this compound’s cytotoxic effects?
Standard methodologies include:
- CCK-8 assays for cell viability (e.g., 24-hour exposure to 0–15 µM this compound) .
- Colony formation assays to measure long-term proliferation inhibition .
- NAD/ATP quantification to validate metabolic disruption .
Advanced Research Questions
Q. How does this compound’s cell cycle arrest profile differ from traditional chemotherapeutics?
Unlike phase-specific agents (e.g., taxanes or antimetabolites), this compound induces a delayed, non-phase-specific arrest across all cell cycle stages (G1, S, G2/M) after 20–24 hours of exposure. This unique profile suggests a mechanism independent of classical DNA synthesis or mitotic disruption .
Q. What structural modifications improve this compound’s aqueous solubility while retaining potency?
Introducing amino functionalities at the quinazolin-4-one ring’s 2-position (e.g., compound 5a) increases solubility (636 µM at pH 6) while enhancing cytotoxicity (IC₅₀ = 0.49 nM in W1L2 cells). These modifications maintain the compound’s delayed cell cycle effects .
Q. How can researchers reconcile discrepancies in this compound’s cytotoxicity across cell lines?
Variability arises from differences in:
Q. What methodologies identify this compound’s molecular target in phenotypic screens?
Chemical proteomics (e.g., Direct Target Affinity Purification, DTAP) with this compound analogs (e.g., MPI-0479883) coupled to beads can isolate bound proteins. Mass spectrometry and immunoblotting confirmed Nampt as the target .
Q. What are the implications of combining this compound with other therapies?
Preclinical studies suggest synergy with:
- Chemotherapy : NAD depletion sensitizes cells to DNA-damaging agents (e.g., cisplatin) .
- PARP inhibitors : Compounded NAD depletion exacerbates synthetic lethality .
Methodological Considerations
Q. What in vivo models are suitable for evaluating this compound’s efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
